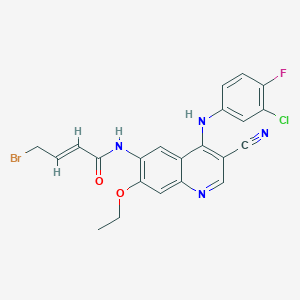
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with a fluoro group and a carboxamide group, along with a dicyanoethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide typically involves the condensation of malononitrile with the corresponding pyridine derivative. One common method includes the use of triethyl orthoformate in butan-2-ol as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group can participate in electron transfer reactions, while the fluoro and carboxamide groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: These compounds share the dicyanoethenyl group and exhibit similar reactivity and biological activities.
Pyrazoline Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of pharmacological activities.
Uniqueness
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of the fluoro group enhances its stability and reactivity, while the dicyanoethenyl and carboxamide groups provide versatile sites for chemical modifications and interactions with biological molecules.
Propiedades
Fórmula molecular |
C10H7FN4O |
|---|---|
Peso molecular |
218.19 g/mol |
Nombre IUPAC |
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C10H7FN4O/c11-9-1-3-15(4-2-9)10(16)14-7-8(5-12)6-13/h1-3,7H,4H2,(H,14,16) |
Clave InChI |
TZAGFVYLKOUOQW-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=CN1C(=O)NC=C(C#N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


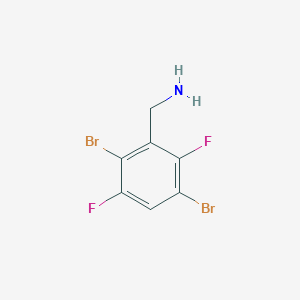

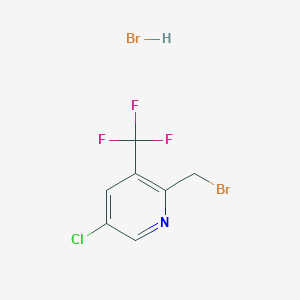
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
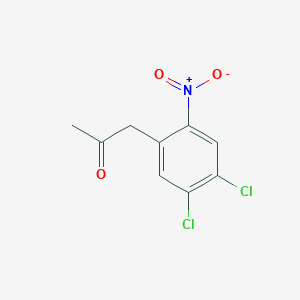
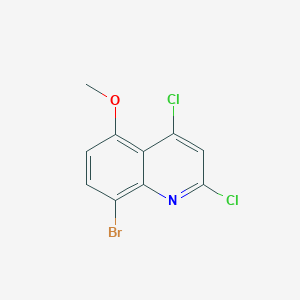
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

amine](/img/structure/B13090541.png)
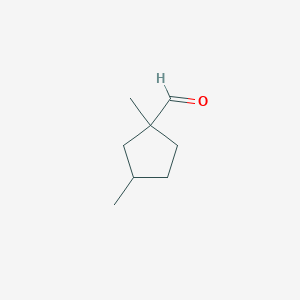
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
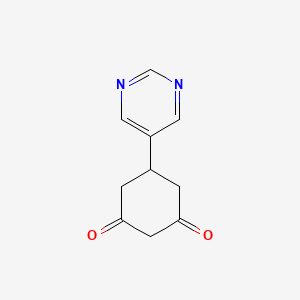
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
